![molecular formula C22H23N3O4 B2474931 N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-96-5](/img/structure/B2474931.png)
N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cells. Its unique structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation and survival . Researchers are exploring its use in developing new chemotherapy agents that could be more effective and have fewer side effects compared to current treatments.
Neuroprotective Agents
The compound’s structure suggests it could have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . By protecting neurons from damage and promoting their survival, it could help in slowing down the progression of these diseases.
Antiviral Applications
Given its structural similarity to other compounds with known antiviral activity, this compound is being investigated for its potential to inhibit viral replication . It could be particularly useful in the development of new antiviral drugs that target a broad range of viruses, including those that are resistant to existing treatments.
Anti-inflammatory Research
The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases . Researchers are studying its mechanisms of action to develop new anti-inflammatory drugs that could be used to treat conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic protein-tyrosine kinase activity of EGFR. This leads to a reduction in the autophosphorylation of EGFR, resulting in decreased activation of downstream signal transduction pathways, inhibition of cell growth, and induction of apoptosis.
Biochemical Pathways
The inhibition of EGFR leads to a decrease in the activation of downstream signal transduction pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. These pathways are involved in cell growth and survival. Therefore, their inhibition leads to reduced cell proliferation and increased cell death .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis, leading to a reduction in the growth of EGFR-overexpressing tumors .
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-7-3-2-5-14(18)8-9-23-21(27)22(28)24-17-11-15-6-4-10-25-19(26)13-16(12-17)20(15)25/h2-3,5,7,11-12H,4,6,8-10,13H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHANVVNLZYHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.